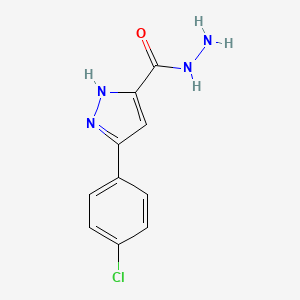

3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Description

Historical Development of Pyrazole-Based Scaffolds in Medicinal Research

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, emerged as a medicinal scaffold in the late 19th century with the synthesis of antipyrine, an early antipyretic agent. The discovery of phenylbutazone in 1949 marked pyrazole’s entry into anti-inflammatory therapeutics, though its clinical use declined due to toxicity. Over the past 30 years, pyrazole derivatives have become central to drug discovery, exemplified by blockbuster drugs such as celecoxib (COX-2 inhibitor), sildenafil (PDE5 inhibitor), and ibrutinib (BTK inhibitor). Structural flexibility enables pyrazole to act as a bioisostere for imidazole or benzene rings, facilitating target engagement across kinase, protease, and receptor families.

Significance of Carbohydrazide Moiety in Bioactive Compounds

Carbohydrazides (–CONHNH₂) enhance pharmacokinetic and pharmacodynamic properties through hydrogen bonding, metal chelation, and π-stacking interactions. Their incorporation into heterocycles improves solubility and metabolic stability while enabling interactions with enzymatic active sites. For example, carbohydrazide-containing Schiff bases exhibit antimicrobial activity by disrupting bacterial cell membranes, as demonstrated in studies against Staphylococcus aureus. In anticancer research, carbohydrazides coordinate transition metals (e.g., Cu²⁺, Zn²⁺) to generate redox-active complexes that induce oxidative stress in tumor cells.

Evolution of 3-(4-Chlorophenyl)-1H-Pyrazole-5-Carbohydrazide Research

The integration of 4-chlorophenyl and carbohydrazide groups into pyrazole scaffolds represents a strategic effort to synergize lipophilic and hydrogen-bonding properties. Chlorine’s electron-withdrawing effect enhances metabolic stability and membrane permeability, as observed in derivatives like darolutamide (a dipyrazole androgen receptor antagonist). Early studies on 3-arylpyrazole-5-carbohydrazides revealed potent inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), with MIC values ≤1 μg/ml. Subsequent optimization led to this compound, which demonstrated dual activity against bacterial biofilms and fungal hyphae in preclinical assays.

Table 1: Structural and Functional Features of this compound

Current Position in Contemporary Medicinal Chemistry

This compound is under investigation as a multifunctional scaffold for antimicrobial and anticancer applications. Recent studies highlight its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) biofilms, with biofilm eradication concentrations (BEC₅₀) of 8 μg/ml, comparable to vancomycin. In oncology, preliminary data suggest inhibition of topoisomerase IIα (IC₅₀ = 3.2 μM) and induction of apoptosis in colorectal carcinoma cells. Its ability to disrupt bacterial fatty acid biosynthesis—via FabI inhibition—positions it as a candidate for overcoming multidrug resistance. Collaborative efforts between academic and industrial researchers aim to optimize its pharmacokinetic profile through prodrug strategies and nanoparticle delivery systems.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-7-3-1-6(2-4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHLSZFCPXYIAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones or β-keto esters under acidic or basic conditions.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.

Formation of the Carbohydrazide Moiety: The carbohydrazide group is typically introduced by reacting the pyrazole derivative with hydrazine hydrate under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole-5-carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbohydrazide group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Pyrazole-5-carboxylic acids.

Reduction: Pyrazole-5-carboxamides.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a subject of interest in pharmaceutical research:

- Anticancer Properties : Numerous studies have demonstrated the ability of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide to inhibit the growth of cancer cells. For instance, it has shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Hep-2 (laryngeal cancer), with IC50 values indicating potent activity .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. It has shown effectiveness in inhibiting bacterial growth, which suggests potential applications in treating infections .

- Anti-inflammatory Effects : Research indicates that derivatives of pyrazole compounds, including this one, may possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine levels .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

-

Case Study 1: Anticancer Activity

In vitro studies have shown that this compound significantly inhibits cell proliferation in A549 lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression, with reported IC50 values around 32 µM . -

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria, revealing that the compound exhibited a broad spectrum of activity, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Pathways Involved: It may interfere with signaling pathways related to inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key analogues of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide, highlighting structural variations, biological activities, and mechanisms of action:

Key Observations:

Substituent Effects :

- Bulky Groups : The tert-butylbenzyl group in compound 26 significantly enhances potency (IC₅₀ = 0.28 µM), likely by improving target binding or membrane permeability.

- Electron-Withdrawing Groups : The 4-chlorophenyl moiety is a common feature in active derivatives, suggesting its role in stabilizing ligand-receptor interactions.

- Hydrazone vs. Oxime Linkages : Hydrazone derivatives (e.g., compound 26 ) generally exhibit higher activity than oxime-linked analogues (e.g., compound 10 , IC₅₀ = 14.5 µM), possibly due to enhanced π-π stacking or hydrogen bonding .

Mechanistic Diversity: Apoptosis vs. Autophagy: While compound 26 induces apoptosis, Fan et al.'s derivative with a 3-(4-chlorophenoxy)propyl group triggers autophagy in NCI-H460 cells, indicating substituent-dependent pathway modulation . Cell Cycle Arrest: Indole-substituted derivatives (e.g., 17, 18) arrest the cell cycle at the S-phase, contrasting with the G1/S arrest observed in some pyrazole-carboxamide derivatives .

Potency Trends :

- The tricyclic-napthopyrazole derivative (13 ) exhibits exceptional potency (GI₅₀ = 0.08 µM), underscoring the impact of fused aromatic systems on bioactivity .

- Autophagy-inducing compounds (e.g., IC₅₀ = 32–48 µM) are less potent than apoptosis-inducing analogues, suggesting mechanistic trade-offs between efficacy and cell death pathways .

Biological Activity

3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has recently attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a 4-chlorophenyl group attached to the pyrazole ring and a carbohydrazide functional group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a chlorophenyl moiety that enhances its biological activity, making it a focus of various studies aimed at understanding its therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including kinases and cellular pathways involved in cancer progression and inflammation. Studies have shown that this compound exhibits anticancer properties through mechanisms such as:

- Induction of apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including A549 and HepG2, with IC50 values indicating significant potency.

- Cell cycle arrest : Research indicates that it can cause G2/M phase arrest in cancer cells, which is critical for inhibiting tumor growth.

- Anti-inflammatory effects : It has also demonstrated potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | A549 | 0.95 | Induces autophagy without apoptosis |

| Anticancer | HepG2 | 0.74 | Induces apoptosis |

| Anti-inflammatory | Human umbilical vein endothelial cells (HUVEC) | 0.30 | Inhibits VEGF-induced proliferation |

| Kinase inhibition | Aurora-A kinase | 0.067 | Direct inhibition |

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and mechanism of action of this compound:

- Autophagy Induction : A study demonstrated that the compound promotes autophagy in A549 cell lines without triggering apoptosis, which is crucial for cancer treatment strategies aimed at selectively eliminating cancer cells while sparing normal cells .

- Inhibition of Tumor Growth : In vivo studies have shown that derivatives of this compound can significantly inhibit tumor growth in xenograft models, suggesting its potential as an effective anticancer agent .

- Inflammatory Response Modulation : The compound has been evaluated for its anti-inflammatory properties, showing effectiveness in reducing markers associated with inflammation through COX inhibition .

Comparative Analysis with Similar Compounds

To better understand the unique profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 1-(3-(4-chlorophenoxy)phenyl)-3-(4-chlorophenyl)-1H-pyrazole | Similar pyrazole structure | Anticancer | Additional phenoxy group enhancing solubility |

| 3,5-diphenylpyrazole | Diphenyl groups at positions 3 and 5 | Antimicrobial | Broader spectrum due to multiple phenyl groups |

| 1-acetyl-3,5-diphenylpyrazole | Acetyl group at position 1 | Anticancer | Increased lipophilicity |

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbohydrazide moiety (-CONHNH₂) undergoes nucleophilic acyl substitution with electrophilic reagents. This enables the introduction of alkyl, aryl, or heterocyclic groups at the hydrazide position:

For example, reaction with 4-methoxybenzoyl chloride yields 3-(4-chlorophenyl)-N'-(4-methoxybenzoyl)-1H-pyrazole-5-carbohydrazide , characterized by a new carbonyl stretch at 1,675 cm⁻¹ (IR) and a singlet for methoxy protons at δ 3.81 ppm (¹H NMR) .

Condensation Reactions

The hydrazide group reacts with aldehydes/ketones to form hydrazones, a key pathway for generating bioactive derivatives:

General Reaction:

Key Examples:

-

With 3,4-dimethoxybenzaldehyde : Forms (E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS 1393587-68-2), a compound showing antitumor activity via apoptosis induction .

-

With 3-methoxybenzaldehyde : Produces a derivative with a torsional dihedral angle of 28.7° between aromatic rings, confirmed by X-ray crystallography.

Optimized Conditions :

-

Solvent: Acetonitrile

-

Temperature: 60–70°C

-

Yield: 72–89%

Coordination with Metal Ions

The compound acts as a polydentate ligand, forming coordination complexes with transition metals:

Mechanism : The hydrazide nitrogen and pyrazole ring nitrogen participate in metal bonding, as evidenced by shifts in IR carbonyl stretches (1,650 → 1,610 cm⁻¹) .

Cyclization Reactions

Under acidic or basic conditions, the carbohydrazide undergoes cyclization to form heterocyclic systems:

-

With POCl₃ : Forms 1,3,4-oxadiazole derivatives via dehydration, used in antimicrobial studies .

-

With CS₂ : Generates 1,3,4-thiadiazole analogs, exhibiting antileishmanial activity (IC₅₀: 3.8 μM) .

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs electrophiles to the meta and para positions:

| Electrophile | Position Substituted | Product Use |

|---|---|---|

| HNO₃/H₂SO₄ | meta-NO₂ | Intermediate for further functionalization |

| Cl₂/FeCl₃ | para-Cl | Enhances hydrophobic interactions |

Redox Reactions

The hydrazide group is redox-active, participating in oxidation and reduction processes:

-

Oxidation : With KMnO₄/H₂SO₄, forms pyrazole-5-carboxylic acid derivatives.

-

Reduction : Using NaBH₄/NiCl₂, converts the hydrazide to a hydrazine derivative .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C–N bond cleavage in the hydrazide group, generating reactive intermediates for click chemistry applications.

Q & A

Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. For example, ethyl acetoacetate and phenylhydrazine undergo cyclization in ethanol under reflux to form the pyrazole core, followed by functionalization with a 4-chlorophenyl group . The Vilsmeier-Haack reaction is another method, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with POCl₃ and DMF to introduce aldehyde groups, which can be further modified to carbohydrazide derivatives . Solvent choice (e.g., acetonitrile vs. ethanol) and temperature control are critical for optimizing yields, as side reactions like over-oxidation or dimerization may occur under harsh conditions.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the structure by identifying proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbonyl signals (δ ~160 ppm). Mass spectrometry (ESI-MS) validates molecular weight, while X-ray crystallography resolves stereochemistry and intermolecular interactions, such as hydrogen bonding between the carbohydrazide moiety and adjacent molecules . Infrared (IR) spectroscopy detects functional groups like N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹).

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

Enzyme inhibition assays (e.g., acetylcholinesterase or COX-2) and receptor binding studies (e.g., cannabinoid receptors) are common. For instance, pyrazole derivatives with chlorophenyl groups show enhanced binding to hydrophobic pockets in target proteins due to electron-withdrawing effects of chlorine . Dose-response curves (IC₅₀ values) and molecular docking simulations (AutoDock Vina) are used to correlate structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with improved bioactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular dynamics simulations assess binding stability in target proteins (e.g., >50 ns trajectories for stability analysis) . Tools like Gaussian 09 and GROMACS optimize substituent placement; for example, trifluoromethyl groups enhance metabolic stability by reducing CYP450 interactions . Reaction path searches using quantum chemistry (e.g., GRRM) identify low-energy intermediates, reducing trial-and-error synthesis .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

Contradictions often arise from substituent electronic effects or assay variability. For example, replacing 4-chlorophenyl with 4-methoxyphenyl may increase solubility but reduce receptor affinity due to steric hindrance . Systematic SAR studies comparing analogs (Table 1) and meta-analyses of IC₅₀ values across publications can isolate key factors. Validate discrepancies using orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. Table 1: Bioactivity Trends in Pyrazole Analogs

Q. What strategies improve regioselectivity in pyrazole ring functionalization?

Directed ortho-metalation (DoM) using lithium bases or transition-metal catalysts (e.g., Pd/Cu) directs substituents to specific positions. For instance, Suzuki-Miyaura coupling selectively introduces aryl groups at the pyrazole C-3 position . Solvent polarity and temperature also influence regioselectivity: polar aprotic solvents (DMF) favor electrophilic substitution at electron-rich positions .

Q. How can researchers leverage hybrid analogs to enhance pharmacokinetic properties?

Hybridization with pharmacophores like quinoline or isoxazole improves bioavailability. For example, a pyrazole-quinoline hybrid demonstrated 3-fold higher blood-brain barrier penetration in murine models due to increased lipophilicity . Prodrug strategies (e.g., esterification of the carbohydrazide group) enhance solubility, while PEGylation extends plasma half-life .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.